molecular formula C8H7N B1628467 1H-Cyclopenta[b]pyridine CAS No. 270-88-2

1H-Cyclopenta[b]pyridine

Cat. No.: B1628467
CAS No.: 270-88-2
M. Wt: 117.15 g/mol
InChI Key: FGFBEHFJSQBISW-UHFFFAOYSA-N
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Description

1H-Cyclopenta[b]pyridine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[b]pyridine can be synthesized through various methods. One notable approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions and results in the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of catalytic reduction and annulation reactions are common in industrial settings to achieve efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopenta[b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted cyclopenta[b]pyridine compounds .

Scientific Research Applications

1H-Cyclopenta[b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]pyridine and its derivatives involves interactions with various molecular targets. For instance, conformationally restricted analogues of this compound have been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission processes . The molecular pathways involved often include binding to specific receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

1H-Cyclopenta[b]pyridine can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

1H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBEHFJSQBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591862
Record name 1H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-88-2
Record name Pyrindine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRINDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY6KVZ3FQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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